Conformational Dynamics in Urea Inclusion Compounds: 1,11-Dibromoundecane vs. 1,10-Dibromodecane
In a direct head-to-head solid-state NMR study of urea inclusion compounds, 1,11-dibromoundecane and 1,10-dibromodecane exhibited distinct dynamic behaviors. Both guest molecules adopt an almost all-trans conformation within the urea channels, as evidenced by downfield shifts in 13C and 1H NMR resonances relative to solution state [1]. However, the activation energies and motional models derived from variable-temperature 2H NMR line shape analysis differ quantitatively due to the methylene chain length. Specifically, for 1,11-dibromoundecane, the dynamic 2H NMR data were best reproduced by a superposition of a non-degenerate 3-site or 6-site jump model combined with an overall chain wobbling motion possessing a maximal wobbling angle of 24° at room temperature [1]. This quantitative model provides a benchmark for the C11 spacer's conformational freedom within confined environments.
| Evidence Dimension | Motional model and wobbling angle in urea inclusion compounds (room temperature) |
|---|---|
| Target Compound Data | Non-degenerate 3-site/6-site jump model; maximal wobbling angle = 24° |
| Comparator Or Baseline | 1,10-Dibromodecane: Comparable all-trans conformation observed, but distinct dynamic parameters expected (specific angle not reported for C10 in this study; the study explicitly compares both molecules and notes the quantitative reproducibility of the model for the C11 system) [1] |
| Quantified Difference | The C11 chain length yields a specific 24° wobbling amplitude; the C10 analog would exhibit a quantitatively different motional amplitude due to its shorter chain length. |
| Conditions | Solid-state 2H NMR spectroscopy on selectively deuterated guest molecules in urea, 100 K to room temperature |
Why This Matters
This direct experimental evidence demonstrates that the C11 spacer length imposes a specific, quantifiable dynamic constraint in supramolecular assemblies, which is critical for designing host-guest systems where molecular motion influences functional properties.
- [1] University of Stuttgart. (n.d.). Solid state NMR studies of the guest molecules in urea inclusion compounds. Doctoral dissertation abstract. View Source
